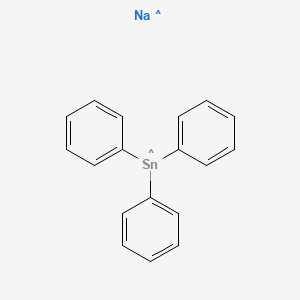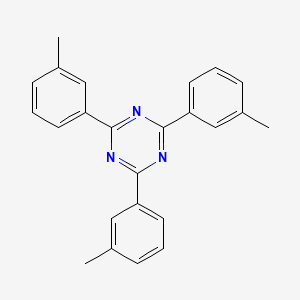
1,3,5-Triazine, 2,4,6-tris(3-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine, 2,4,6-tris(3-methylphenyl)-: is an organic compound belonging to the triazine family Triazines are heterocyclic aromatic compounds characterized by a six-membered ring containing three nitrogen atoms This particular compound is known for its unique structure, which includes three 3-methylphenyl groups attached to the triazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,5-Triazine, 2,4,6-tris(3-methylphenyl)- can be synthesized through several methods. One common approach involves the trimerization of nitriles such as cyanogen chloride or cyanamide . Another method is the Pinner triazine synthesis, which uses alkyl or aryl amidine and phosgene as reactants . Additionally, the insertion of an N-H moiety into a hydrazide by a copper carbenoid, followed by treatment with ammonium chloride, can yield the triazine core .
Industrial Production Methods: Industrial production of triazines often involves the condensation of cyanoguanidine with the corresponding nitrile . This method is scalable and efficient, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1,3,5-Triazine, 2,4,6-tris(3-methylphenyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace one or more substituents on the triazine ring.
Hydrolysis: The compound can be hydrolyzed to form cyanuric acid when heated with water.
Condensation Reactions: It can participate in condensation reactions with amines, alcohols, and thiols to form various derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Copper carbenoids and ammonium chloride are used in the synthesis of the triazine core.
Major Products Formed:
Cyanuric Acid: Formed through hydrolysis.
Substituted Triazines: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1,3,5-Triazine, 2,4,6-tris(3-methylphenyl)- has a wide range of scientific research applications, including:
Materials Science: It is used in the synthesis of conjugated microporous polymers (CMPs) for photocatalytic hydrogen evolution.
Biology and Medicine:
Industry: It is used in the production of herbicides, dyes, and resins.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine, 2,4,6-tris(3-methylphenyl)- involves its ability to undergo nucleophilic substitution reactions. The nitrogen atoms in the triazine ring act as electron-withdrawing groups, making the ring susceptible to nucleophilic attack . This property is exploited in various applications, such as the synthesis of reactive dyes and herbicides .
Comparación Con Compuestos Similares
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and herbicides.
2,4,6-Tris(dimethylamino)-1,3,5-triazine:
Uniqueness: 1,3,5-Triazine, 2,4,6-tris(3-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form conjugated systems makes it valuable in materials science and photocatalysis .
Propiedades
Número CAS |
40679-37-6 |
|---|---|
Fórmula molecular |
C24H21N3 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
2,4,6-tris(3-methylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C24H21N3/c1-16-7-4-10-19(13-16)22-25-23(20-11-5-8-17(2)14-20)27-24(26-22)21-12-6-9-18(3)15-21/h4-15H,1-3H3 |
Clave InChI |
NSMJMIRBQTZTFF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NC(=NC(=N2)C3=CC=CC(=C3)C)C4=CC=CC(=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


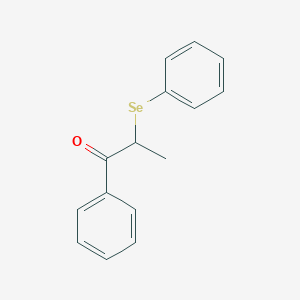
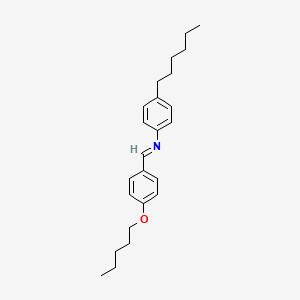
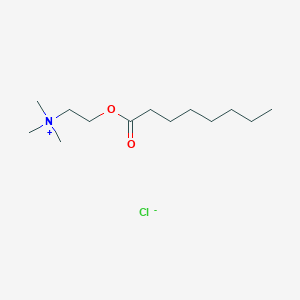
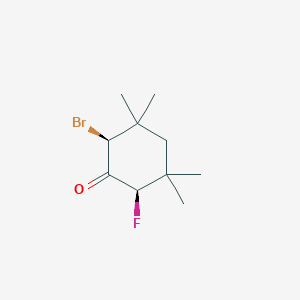
![1H-Imidazo[1,2-A]azepine](/img/structure/B14672858.png)
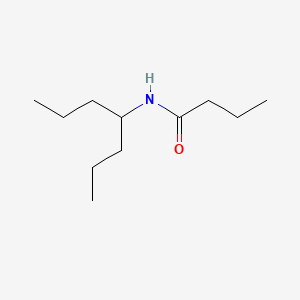
![1-(2,4-Dinitrophenyl)-2-[2-(ethylsulfanyl)-1-phenylethylidene]hydrazine](/img/structure/B14672874.png)
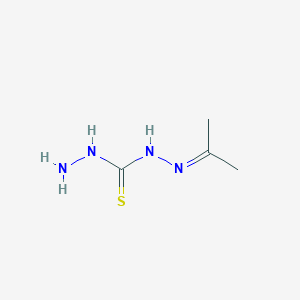
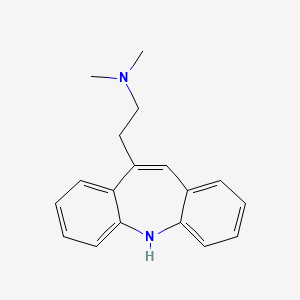
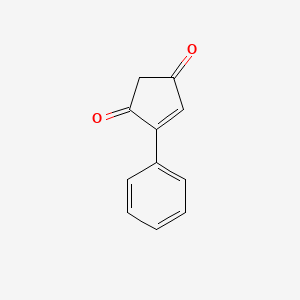
![2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde](/img/structure/B14672893.png)

